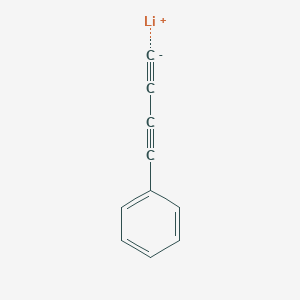
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This compound is not naturally occurring and is typically synthesized in laboratories for various industrial and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride typically involves the reaction of ethylene chlorohydrin with formaldehyde under acidic conditions. This reaction forms bis(2-chloroethoxy)methane, which is then further reacted with methylamine to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze slowly in water, leading to the formation of corresponding alcohols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acidic or Basic Conditions: The hydrolysis reaction is typically facilitated under acidic or basic conditions.
Major Products
Alcohols: Hydrolysis of the compound results in the formation of alcohols.
Hydrochloric Acid: Hydrolysis also produces hydrochloric acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is the basis for its potential therapeutic applications and its use in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the methylammonium chloride core.
Bis(2-chloroethyl)methylamine: Contains a methylamine group instead of the chloroethoxy group.
Uniqueness
Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is unique due to its combination of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92335-32-5 |
|---|---|
Molekularformel |
C7H15Cl4NO |
Molekulargewicht |
271.0 g/mol |
IUPAC-Name |
2-chloroethoxy-bis(2-chloroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H15Cl3NO.ClH/c1-11(5-2-8,6-3-9)12-7-4-10;/h2-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YQXZIOAEWQEPRN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CCCl)(CCCl)OCCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)










![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

